![molecular formula C21H17N3O4 B2673025 ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate CAS No. 901264-94-6](/img/structure/B2673025.png)
ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate” is a complex organic compound. It contains a quinoline moiety, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used in various fields due to their versatility . This compound also contains a dioxolane ring, which is a heterocyclic acetal .
Synthesis Analysis
Quinolinyl-pyrazoles, like the one in this compound, are synthesized by chemists through new strategies on par with the reported methods . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinoline moiety and a dioxolane ring. The quinoline moiety is a nitrogenous tertiary base with a chemical formula of C9H7N . The dioxolane ring is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex due to the presence of the quinoline and dioxolane moieties. Quinoline derivatives have been known to undergo various chemical reactions . Dioxolanes can also undergo reactions during transformations of other functional groups that may be present .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the properties of its moieties. Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Dioxolane has a molar mass of 74.08 g/mol, a density of 1.06 g/cm3, a melting point of -95 °C, and a boiling point of 75 °C .
Applications De Recherche Scientifique
Organic Synthesis and Methodology
Fischer Indole Synthesis: The Fischer indole synthesis is a classic method for constructing indole rings. Researchers could explore variations of this reaction to access the compound or related analogs. The synthesis could involve cyclization of suitable precursors under specific conditions.
1,3,4-Oxadiazole Derivatives: Indole-based compounds have been incorporated into 1,3,4-oxadiazole derivatives. These hybrids exhibit diverse pharmacological activities, including antitumor, antiviral, and antibacterial effects. The compound’s oxadiazole moiety may contribute to such properties .
Materials Science and Catalysis
Heterocyclic Catalysts: Indole derivatives often serve as catalysts in organic transformations. Researchers could explore the compound’s catalytic activity in various reactions, such as C–C bond formation or asymmetric synthesis.
Photophysical Properties: The compound’s extended π-conjugation system may lead to interesting photophysical behavior. Investigating its fluorescence, absorption spectra, and quantum yield could reveal its potential applications in optoelectronic devices.
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-(5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-2-26-19(25)11-24-21-14-8-17-18(28-12-27-17)9-16(14)22-10-15(21)20(23-24)13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWGYZSGITXGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=N1)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

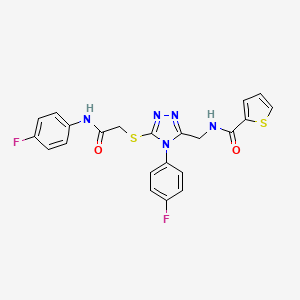

![(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine](/img/structure/B2672947.png)
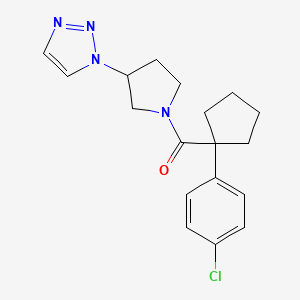
![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2672949.png)
![7'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2672951.png)
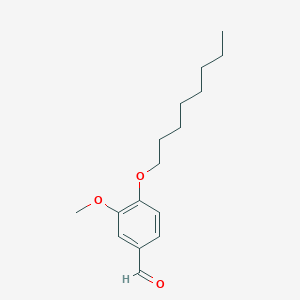
![methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2672955.png)

![1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2672959.png)

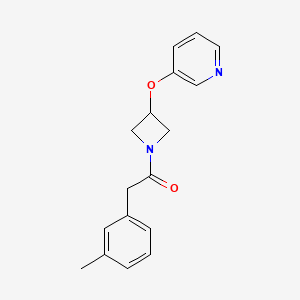
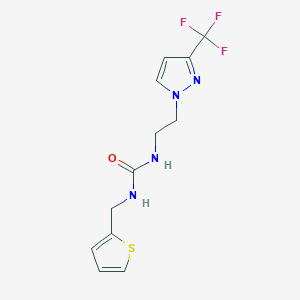
![N-([2,3'-bipyridin]-5-ylmethyl)-3-(4-chloro-3-methylphenyl)propanamide](/img/structure/B2672965.png)